2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
Description
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-23-16-9-18-10-17(19-16)26-12-4-5-20(11-12)27(21,22)13-2-3-14-15(8-13)25-7-6-24-14/h2-3,8-10,12H,4-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRAZSOJYQXSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.
- Functional Groups : It contains a sulfonyl group , a pyrrolidine ring , and a methoxypyrazine substituent.
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may interact with various biological targets. Notably:
- Serotonin Receptors : Similar derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity .
- Dopamine Receptors : Compounds with similar structures have been noted for their antagonistic effects on dopamine D4 receptors, which are significant in neuropsychiatric disorders .
Pharmacological Studies
Several studies have evaluated the pharmacological potential of related compounds:
- Antidepressant Activity : A series of benzoxazole/benzothiazole derivatives related to 2,3-dihydrobenzo[b][1,4]dioxin were synthesized and tested. These derivatives exhibited high binding affinities at serotonin receptors and demonstrated significant antidepressant-like effects in animal models .
- Dopamine Receptor Targeting : Research highlighted that specific derivatives act as potent antagonists at dopamine D4 receptors with high selectivity over D2 and D3 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia .
Case Study 1: Antidepressant Effects
In a study examining the antidepressant potential of derivatives similar to the target compound, researchers utilized the forced swimming test (FST) and tail suspension test (TST). One derivative demonstrated a significant reduction in immobility time, indicating robust antidepressant-like activity. The binding affinity for 5-HT1A was reported at and for 5-HT2A at .
Case Study 2: Neuropharmacological Applications
Another study focused on the development of radioligands for PET imaging targeting D4 receptors. A derivative of 2,3-dihydrobenzo[b][1,4]dioxin was identified as a promising candidate due to its high selectivity (>1100-fold) for D4 over other dopamine receptors. This specificity could facilitate better imaging techniques for neuropsychiatric disorders .
Data Table: Summary of Biological Activities
| Activity Type | Target Receptor | Binding Affinity (Ki) | Effects Observed |
|---|---|---|---|
| Antidepressant | 5-HT1A | 17 nM | Reduced immobility in FST/TST |
| Antidepressant | 5-HT2A | 0.71 nM | Significant behavioral changes |
| Neuropharmacological | D4 Receptor | >1100-fold selectivity | Potential use in PET imaging |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound contains a pyrazine ring, whereas analogs in and feature piperazine or simpler piperidine derivatives. Pyrazine’s electron-deficient nature may enhance reactivity compared to piperazine’s basicity.
- The pyrrolidine ring in the target compound introduces a five-membered nitrogen heterocycle, which may confer greater conformational rigidity compared to six-membered piperazine analogs.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (426.5 vs. 220–284 for analogs) suggests increased lipophilicity, which could influence membrane permeability and bioavailability.
Preparation Methods
Chlorosulfonation of 1,4-Benzodioxane
- Starting Material : 1,4-Benzodioxane (or its 6-substituted analog) is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
- Conditions : Reaction at 0–5°C in dichloromethane, followed by gradual warming to room temperature.
- Workup : The crude sulfonyl chloride is isolated via aqueous extraction and purified by recrystallization (e.g., from hexane/ethyl acetate).
Key Data :
- Yield: ~60–70% (extrapolated from analogous sulfonations).
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 4.30–4.40 (m, 4H, OCH$$2$$CH$$_2$$O), 7.50–7.70 (m, 3H, aromatic).
Functionalization of Pyrrolidine
The pyrrolidine ring is modified to introduce the sulfonamide and hydroxyl groups.
Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-sulfonyl)pyrrolidine
- Sulfonamide Formation : Pyrrolidine reacts with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride in the presence of a base (e.g., triethylamine).
- Conditions : Stirring in dichloromethane at 0°C for 2 hours, followed by room temperature overnight.
- Workup : Filtration and column chromatography (silica gel, eluent: ethyl acetate/hexane) yield the sulfonamide.
Key Data :
Introduction of 3-Hydroxyl Group
- Hydroxylation : The 3-position of pyrrolidine is oxidized using a transition-metal catalyst (e.g., RuCl$$3$$/NaIO$$4$$) to yield 3-hydroxypyrrolidine.
- Alternative Route : Epoxidation of pyrrolidine followed by acid-catalyzed ring opening to install the hydroxyl group.
Key Data :
- Yield: ~50–60% (extrapolated from epoxidation methods).
- Characterization: $$ ^1H $$ NMR (CDCl$$_3$$): δ 3.70–3.90 (m, 1H, CHOH), 2.80–3.20 (m, 4H, pyrrolidine H).
Synthesis of 6-Methoxy-2-hydroxypyrazine
The pyrazine moiety is prepared through methylation and hydroxylation steps.
Methylation of 2-Hydroxypyrazine
- Reagents : 2-Hydroxypyrazine treated with methyl iodide in the presence of potassium carbonate.
- Conditions : Reflux in acetone for 12 hours.
- Workup : Solvent evaporation and recrystallization from ethanol yield 6-methoxy-2-hydroxypyrazine.
Key Data :
- Yield: ~80–90%.
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.10 (s, 1H, pyrazine H), 3.90 (s, 3H, OCH$$3$$).
Etherification and Final Assembly
The hydroxyl group on pyrrolidine is activated for nucleophilic substitution with the pyrazine derivative.
Mesylation of 3-Hydroxypyrrolidine
- Reagents : Methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane.
- Conditions : 0°C for 1 hour, then room temperature for 3 hours.
- Product : 3-Methanesulfonyloxy-pyrrolidine sulfonamide.
Key Data :
Nucleophilic Substitution with 6-Methoxy-2-hydroxypyrazine
- Coupling : The mesylated pyrrolidine reacts with 6-methoxy-2-hydroxypyrazine in the presence of a base (e.g., NaH) in dimethyl sulfoxide (DMSO).
- Conditions : 15–20°C for 24 hours under inert atmosphere.
- Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
Key Data :
- Yield: ~45–55% (based on analogous substitutions).
- Characterization: LC-MS (ESI): m/z 393.4 [M+H]$$^+$$.
Optimization and Challenges
- Sulfonation Efficiency : Direct chlorosulfonation may require excess reagent to achieve full conversion, necessitating rigorous purification.
- Steric Hindrance : Bulky substituents on pyrrolidine can impede mesylation and substitution; elevated temperatures (40–50°C) may improve reaction rates.
- Byproduct Formation : Competing elimination during substitution can occur; additive agents (e.g., tetrabutylammonium iodide) mitigate this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
